3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid, commonly known as shikimic acid, is a natural organic compound that plays a crucial role in the biosynthesis of aromatic compounds in plants. It is an important intermediate in the shikimate pathway, which is responsible for the production of various essential metabolites, including amino acids and phenolic compounds. This compound is characterized by its cyclohexene structure with three hydroxyl groups and a carboxylic acid functional group.
Shikimic acid is primarily derived from plant sources, particularly from the star anise (Illicium verum), which contains high concentrations of this compound. It can also be found in other plants such as pine needles and certain fruits. The compound has garnered interest due to its potential medicinal properties, including antiviral activity and its use as a precursor in the synthesis of pharmaceuticals such as oseltamivir (Tamiflu) for influenza treatment .
The synthesis of shikimic acid can be achieved through several methods:
The extraction process typically involves grinding plant material followed by solvent extraction and purification steps such as chromatography to isolate pure shikimic acid. In synthetic routes, reagents like phosphoric acid and iodic acid may be employed to facilitate the necessary transformations .
Shikimic acid participates in various chemical reactions typical for organic compounds with hydroxyl and carboxylic acid functionalities:
In laboratory settings, shikimic acid can be modified to produce derivatives that may exhibit enhanced biological activities or serve as intermediates in further synthetic pathways .
Shikimic acid's mechanism of action primarily relates to its role in the shikimate pathway:
The pathway illustrates how shikimic acid contributes to the biosynthesis of essential compounds that are vital for plant metabolism and growth .
Relevant analyses indicate that shikimic acid exhibits strong hydrogen bonding capabilities due to its multiple hydroxyl groups, influencing its solubility and reactivity .
Shikimic acid has several applications in scientific research and industry:
Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is synthesized via a conserved seven-step metabolic route known as the shikimate pathway. The pathway initiates with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), catalyzed by 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase (AroA/G in bacteria). This reaction represents the first committed step and is subject to allosteric regulation by aromatic amino acids [4] [10]. DAHP is subsequently converted to 3-dehydroquinate (DHQ) by DHQ synthase (AroB), then dehydrated to 3-dehydroshikimate (DHS) by DHQ dehydratase (AroD). The final reduction step, mediated by NADPH-dependent shikimate dehydrogenase (AroE), yields shikimic acid [4] [10]. Notably, this pathway operates exclusively in plants, bacteria, fungi, and apicomplexan parasites but is absent in animals, making it a target for antimicrobial agents like glyphosate (which inhibits downstream enzyme EPSP synthase) [4].
Table 1: Key Enzymes in Shikimic Acid Biosynthesis
Enzyme | Gene (Bacteria) | Reaction Catalyzed | Cofactors/Regulators |
---|---|---|---|
DAHP synthase | aroA/aroG | PEP + E4P → DAHP | Feedback-inhibited by Phe/Tyr |
DHQ synthase | aroB | DAHP → 3-Dehydroquinate | — |
DHQ dehydratase | aroD | 3-Dehydroquinate → 3-Dehydroshikimate | — |
Shikimate dehydrogenase | aroE | 3-Dehydroshikimate → Shikimate | NADPH |
Metabolic flux analysis (MFA) quantifies carbon redistribution in response to genetic modifications aimed at enhancing shikimic acid production. In Bacillus subtilis, disruption of shikimate kinase (aroI) combined with overexpression of aroA (DAHP synthase) and aroD (DHQ dehydratase) increased carbon flux toward shikimate from 1.9% to 4.6% while reducing tricarboxylic acid (TCA) cycle activity [3]. Similarly, Escherichia coli engineered with phosphotransferase system (PTS) inactivation and aroK/aroL deletions (blocking shikimate phosphorylation) achieved yields of 0.27 mol shikimate/mol glucose in fed-batch cultures [5]. The highest reported yield (51% mol/mol glucose) was attained in Corynebacterium glutamicum via PTS-independent glucose uptake, pyk (pyruvate kinase) deletion, and high-density cell fermentation, producing 141 g/L shikimate [8]. These studies demonstrate that flux bottlenecks occur at PEP node competition and shikimate drainage toward aromatic amino acids.
Table 2: Metabolic Engineering Strategies for Enhanced Shikimate Production
Host Organism | Genetic Modifications | Titer/Yield | Key Flux Changes |
---|---|---|---|
Bacillus subtilis | aroI knockout; aroA/aroD overexpression | 3.2 g/L | ↑ Shikimate pathway flux (4.6% vs 1.9%) |
Escherichia coli | PTS inactivation; aroK/aroL deletion | 71 g/L (0.27 mol/mol glucose) | ↑ PEP availability; ↓ byproduct formation |
Corynebacterium glutamicum | PTS replacement; pyk deletion | 141 g/L (51% mol/mol) | ↑ Glycolysis flux; ↓ TCA cycle activity |
While shikimate pathway genes (aro operon) are constitutively expressed in many bacteria, their regulation responds to aromatic amino acid availability. In Pseudomonas putida, shikimic acid functions as both a biosynthetic intermediate and a carbon source, implying dual catabolic/anabolic regulatory networks [6]. Transcriptional regulators like TyrR (in E. coli) and AroQ (in B. subtilis) repress aro gene expression when phenylalanine or tyrosine accumulate [3] [5]. Additionally, shiA-encoded shikimate transporters in E. coli enable reuptake of extracellular shikimate, creating futile cycles that reduce net yield; deleting shiA prevents this loss [5] [9]. In C. glutamicum, quinate/shikimate dehydrogenase (QsuB) diverts shikimate to catabolic routes, necessitating qsuB knockout to prevent degradation [8].
The shikimate pathway exhibits remarkable evolutionary conservation, with homologous enzymes and genes spanning bacteria, archaea, plants, and fungi. DAHP synthase, DHQ dehydratase, and shikimate dehydrogenase share >60% amino acid sequence identity between E. coli and Arabidopsis thaliana [4] [10]. This conservation underscores the pathway’s fundamental role in generating essential aromatics—phenylalanine, tyrosine, tryptophan—and derived compounds (e.g., folates, alkaloids, lignins). Notably, horizontal gene transfer likely disseminated the pathway, as evidenced by identical gene clusters in Streptomyces and cyanobacteria [4] [8]. In plants, pathway regulation occurs via plastidial isoforms feedback-inhibited by phenylalanine, while microbial systems rely on transcriptional repression. The absence of the pathway in animals explains the essentiality of dietary aromatic amino acids and enables species-specific targeting of pathogens (e.g., Mycobacterium tuberculosis) [4] [10].
Concluding Remarks
Shikimic acid exemplifies how conserved metabolic nodes can be harnessed for bioproduction through systems biology. Insights into enzymatic control points, flux redistribution, genetic regulation, and evolutionary constraints have enabled microbial platforms to supplant plant extraction for this pharmaceutically vital compound. Future advances may leverage synthetic biology to decouple shikimate production from native regulation entirely.
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